molecular formula C7H11N3O4 B2922831 methyl 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate CAS No. 126865-27-8

methyl 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate

Cat. No.: B2922831
CAS No.: 126865-27-8
M. Wt: 201.182
InChI Key: CYZGVWSQKSVJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a hydroxyethoxy substituent at the 3-position and a methyl ester group at the 4-position. This structure confers unique physicochemical properties, such as enhanced hydrophilicity due to the hydroxyl group, which may improve solubility compared to analogs with non-polar substituents . The compound is commercially available as a building block for organic synthesis, highlighting its utility in pharmaceutical and agrochemical research .

Properties

IUPAC Name

methyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O4/c1-13-7(12)4-5(8)9-10-6(4)14-3-2-11/h11H,2-3H2,1H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZGVWSQKSVJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1N)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an ester, followed by the introduction of the hydroxyethoxy group through nucleophilic substitution. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties
Compound Name Substituents (Position) Key Features
Methyl 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate 3-(2-hydroxyethoxy), 4-(methyl ester) Hydrophilic due to hydroxyl group; potential for hydrogen bonding .
Ethyl 5-amino-3-(methylthio)-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carboxylate 3-(methylthio), 1-(tetrafluorophenyl) Lipophilic (fluorine atoms); high synthetic yield (92%) .
Ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate 3-(anilinyl) Hydrogen-bonding capability via aniline NH; potential kinase interactions .
Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate 3-chloro Electron-withdrawing Cl alters ring electronics; pharmaceutical intermediate .

Key Observations :

  • Hydrophilicity : The hydroxyethoxy group in the target compound enhances water solubility compared to methylthio (lipophilic) or chloro (electron-withdrawing) substituents.
  • Synthetic Efficiency : Analogs like the tetrafluorophenyl derivative achieve high yields (92%) via optimized protocols , whereas hydroxyethoxy-containing compounds may require specialized purification (e.g., column chromatography or recrystallization) .
Crystallographic and Conformational Analysis
  • Dihedral Angles: In analogs like ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate, pyrazole-pyrindine dihedral angles (~54°) influence molecular packing and hydrogen-bonding networks . The flexible hydroxyethoxy group in the target compound may adopt variable conformations, affecting crystal lattice stability.

Biological Activity

Methyl 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate is a chemical compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, synthesis methods, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has a molecular formula of C₇H₁₁N₂O₅ and features an amino group, a hydroxyethoxy group, and a carboxylate moiety. Its unique structure enables various interactions within biological systems, making it a valuable candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism likely involves interference with bacterial enzyme functions or cell wall synthesis, although specific molecular targets remain to be fully elucidated.

Anticancer Properties

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has been evaluated for its effects on several cancer cell lines, demonstrating dose-dependent inhibition of cell growth. The exact pathways through which it exerts these effects are still under investigation, but initial findings indicate potential modulation of signaling pathways involved in cell cycle regulation .

This compound is believed to interact with specific enzymes or receptors within cells. The amino group can form hydrogen bonds with biological molecules, while the hydroxyethoxy group may enhance solubility and bioavailability. These interactions may modulate enzyme activity or receptor signaling pathways, leading to the observed biological effects .

Research Findings and Case Studies

Here are some key findings from recent research:

StudyFindings
Fichez et al. (2020)Identified structure-activity relationships (SAR) for pyrazole derivatives; noted potential for antiviral activity against HIV-1 .
PMC Article (2021)Reported substantial inhibitory activity in pyrazole derivatives; highlighted the importance of substituent effects on biological activity .
Biosynth ResearchDiscussed the compound's role as a non-ionic organic buffering agent in cell cultures, indicating versatility in biological applications .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds:

Compound NameStructureCAS NumberBiological Activity
Methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylateStructure170487-38-4Antimicrobial and anticancer properties
Methyl 4-amino-3-cyano-1H-pyrazole-5-carboxylateStructure84048733Active against HIV replication

These compounds share structural similarities but differ in their biological activities due to variations in functional groups and ring structures.

Q & A

Q. What synthetic methodologies are commonly employed to produce methyl 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate?

The synthesis typically involves condensation reactions of hydrazine derivatives with cyanoacrylates or ketoesters. For example, ethyl 2-cyano-3-ethoxyacrylate reacts with 4-methylbenzenesulfonylhydrazide to form pyrazole intermediates, which are further functionalized . Cyclocondensation with reagents like DMF-DMA (dimethylformamide dimethyl acetal) and phenylhydrazine under reflux conditions is also effective for pyrazole ring formation . Key steps include optimizing reaction temperature (e.g., 120°C for cyclization ) and selecting anhydrous solvents to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

IR spectroscopy identifies functional groups (e.g., NH₂ at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹). ¹H-NMR confirms substituent positions: the 2-hydroxyethoxy group shows a triplet near δ 3.7–4.0 ppm, while the pyrazole proton appears as a singlet . Mass spectrometry (ESI-TOF) verifies molecular ion peaks and fragmentation patterns. Elemental analysis ensures purity (>95%) and stoichiometric consistency .

Q. How can researchers stabilize intermediates during multi-step synthesis?

Intermediate degradation is mitigated by low-temperature storage (e.g., –20°C for acyl thiourea derivatives ) and inert atmospheres (argon/nitrogen) to prevent oxidation. Stabilizing agents like molecular sieves or anhydrous MgSO₄ can sequester moisture during reactions involving acid chlorides .

Advanced Research Questions

Q. What computational methods validate the structural and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict bond lengths, angles, and electrostatic potential surfaces, aligning with X-ray crystallography data . Hirshfeld surface analysis maps intermolecular interactions (e.g., hydrogen bonds between NH₂ and ester groups), aiding in crystal packing predictions .

Q. How can contradictory pharmacological activity data be resolved?

Discrepancies in biological activity (e.g., NO release vs. anti-inflammatory effects) require dose-response profiling and receptor binding assays to identify off-target interactions . For example, low NO release in diazen-1-ium-1,2-diolate analogs may stem from steric hindrance at the active site, which can be probed via molecular docking (AutoDock Vina) .

Q. What strategies optimize reaction conditions for regioselective functionalization?

Microwave-assisted synthesis reduces reaction time and improves regioselectivity for 3- and 5-position substitutions . Base catalysts (K₂CO₃) enhance nucleophilic aromatic substitution with phenols, favoring 5-aryloxy derivatives over 3-substituted isomers . Solvent polarity (e.g., DMF vs. ethanol) also directs substitution patterns .

Q. How do structural modifications impact bioactivity in pyrazole derivatives?

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position enhance anti-inflammatory activity, while 2-hydroxyethoxy substituents improve solubility and bioavailability . In vitro assays (COX-2 inhibition) paired with QSAR modeling quantify these effects .

Methodological Considerations

Q. What analytical workflows address spectral anomalies in pyrazole derivatives?

Conflicting NMR/IR data (e.g., unexpected splitting or peak shifts) necessitate 2D NMR techniques (HSQC, HMBC) to resolve spin-spin coupling and confirm connectivity . X-ray crystallography provides unambiguous confirmation of regiochemistry in ambiguous cases .

Q. How can researchers design experiments to probe degradation pathways?

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions identify labile moieties (e.g., ester hydrolysis under basic pH). LC-MS/MS tracks degradation products, while Arrhenius kinetics models shelf-life stability .

Q. What in silico tools predict pharmacokinetic properties?

ADMET predictors (e.g., SwissADME) estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For instance, the 2-hydroxyethoxy group reduces logP by ~0.5 units, enhancing aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.